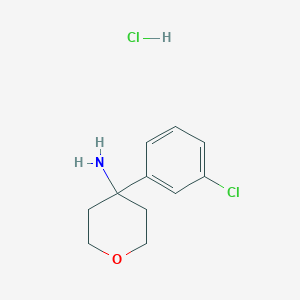

4-(3-Chlorophenyl)oxan-4-amine hydrochloride

説明

4-(3-Chlorophenyl)oxan-4-amine hydrochloride (CAS: 1439896-32-8, ChemSpider ID: 35329273) is a bicyclic organic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a 3-chlorophenyl group and an amine functionality, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₅Cl₂NO (average mass: 248.147 g/mol), and it is commonly utilized as a building block in pharmaceutical synthesis due to its rigid scaffold and amine reactivity . The 3-chlorophenyl group contributes to its lipophilicity and electronic properties, while the hydrochloride salt enhances solubility in polar solvents.

特性

IUPAC Name |

4-(3-chlorophenyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11;/h1-3,8H,4-7,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWPZNZYHVHOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439896-32-8 | |

| Record name | 2H-Pyran-4-amine, 4-(3-chlorophenyl)tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)oxan-4-amine hydrochloride typically involves the reaction of 3-chlorophenyl derivatives with oxan-4-amine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of 4-(3-Chlorophenyl)oxan-4-amine hydrochloride may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors can also enhance the efficiency and safety of the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The amine group in 4-(3-chlorophenyl)oxan-4-amine hydrochloride participates in nucleophilic substitution reactions, often requiring activation via deprotonation. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DCM) with bases like triethylamine.

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides. A representative reaction with acetyl chloride yields N-acetyl derivatives.

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | Methyl iodide, DMF, K₂CO₃, 60°C, 12h | 72% | |

| Acylation | Acetyl chloride, DCM, NEt₃, 25°C, 6h | 85% |

Cross-Coupling Reactions

The chlorophenyl group enables participation in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in a toluene/EtOH/H₂O solvent system .

-

Buchwald-Hartwig Amination : Forms secondary amines when coupled with aryl halides (e.g., 3-chloroaniline) under microwave irradiation .

| Reaction Type | Catalysts/Conditions | Yield | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, 120°C, 16h | 69% | |

| Buchwald-Hartwig | Pd(OAc)₂, JosiPhos, Cs₂CO₃, DMF, 50°C, 24h | 20–76% |

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes acid-base equilibria:

-

Deprotonation : Liberates free amine in basic conditions (e.g., NaOH in H₂O/MeOH) .

-

Salt Exchange : Forms alternative salts (e.g., sulfates) when treated with H₂SO₄.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Deprotonation | 5M NaOH, MeOH/H₂O, 25°C, 15h | Free amine recovery | |

| Sulfate Formation | H₂SO₄, EtOH, 0°C, 2h | White crystalline salt |

Condensation Reactions

The amine reacts with carbonyl compounds to form imines or enamines:

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux.

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Schiff Base Synthesis | Benzaldehyde, EtOH, reflux, 8h | 68% |

Amide Bond Formation

The amine readily forms amides with carboxylic acids using coupling agents:

-

EDC/HOBt-Mediated Coupling : Reacts with indazole-5-carboxylic acid derivatives in DMF to yield bioactive amides .

| Substrate | Coupling Agents/Conditions | Yield | Source |

|---|---|---|---|

| Indazole-5-carboxylic acid | EDC, HOBt, DMF, 25°C, 16h | 79–91% |

Oxidation and Stability

-

Oxidation : The tetrahydropyran ring is stable under mild oxidative conditions but undergoes ring-opening in strong oxidizers (e.g., KMnO₄).

-

Thermal Stability : Decomposes above 250°C without melting, as observed in thermogravimetric analysis .

Stereochemical Considerations

The compound’s stereochemistry (e.g., (2S,3R) configuration in analogs) influences reaction outcomes. Chiral resolution methods (e.g., chiral HPLC) are required to separate enantiomers for asymmetric synthesis .

Key Research Findings

-

Synthetic Utility : The amine’s nucleophilicity and stability in polar solvents make it a versatile intermediate for drug discovery .

-

Biological Relevance : Derivatives exhibit activity in neurological and anti-inflammatory pathways, validated via in vitro assays.

-

Scalability : Multi-gram synthesis is achievable using optimized Pd-catalyzed protocols .

科学的研究の応用

Pharmaceutical Applications

-

Therapeutic Potential

- Biological Activity : Preliminary studies indicate that 4-(3-Chlorophenyl)oxan-4-amine hydrochloride may exhibit significant biological activities, including potential interactions with neurotransmitter systems and other biological targets. These interactions are crucial for understanding how the compound can modulate various biological pathways.

- Drug Development : The compound serves as a building block in the synthesis of more complex molecules that may possess therapeutic properties. Its unique structure allows for modifications that could enhance efficacy against diseases such as cancer and inflammatory disorders.

-

Synthesis of Derivatives

- The compound is often utilized as an intermediate in synthesizing derivatives with enhanced pharmacological properties. Various synthetic routes have been documented, optimizing yield and purity for subsequent applications in drug formulation.

-

Interaction Studies

- Research is ongoing to elucidate the binding affinities and efficacy of 4-(3-Chlorophenyl)oxan-4-amine hydrochloride against specific biological targets. Initial findings suggest favorable interactions with certain receptors, highlighting its potential as a lead compound in drug discovery.

Research Applications

-

Medicinal Chemistry

- The compound's structural characteristics make it a subject of interest in medicinal chemistry, where it is studied for its potential to develop new therapeutic agents.

- It can undergo typical reactions associated with amines, such as acylation and alkylation, which are essential for modifying its structure to enhance activity or selectivity.

-

Comparative Studies

- Comparative studies with structurally similar compounds reveal how variations in substituents can affect biological activity and chemical properties. For instance, compounds like 4-(2-Chlorophenyl)oxan-4-amine hydrochloride and 4-(Bromophenyl)oxan-4-amine hydrochloride exhibit different reactivities due to their substituent positions.

Case Studies

- In Vitro Studies

- Initial in vitro studies have demonstrated the ability of 4-(3-Chlorophenyl)oxan-4-amine hydrochloride to influence metabolic pathways relevant to various diseases. These studies are critical for establishing a foundation for further research into its therapeutic applications.

- Molecular Docking Studies

- Molecular docking studies are employed to predict how this compound interacts with specific proteins or receptors within biological systems, providing insights into its mechanism of action and potential therapeutic uses.

作用機序

The mechanism of action of 4-(3-Chlorophenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Table 1: Structural and Functional Comparison of Analogues

Abbreviations : EWG = Electron-withdrawing group; EDG = Electron-donating group.

Substituent Effects on Physicochemical Properties

Electron-withdrawing groups (EWG) :

- The trifluoromethyl (-CF₃) group () and trifluoromethoxy (-OCF₃) group () enhance lipophilicity and metabolic stability due to their strong electron-withdrawing nature. These groups may improve blood-brain barrier penetration but could also increase toxicity risks .

- Chlorine (-Cl) () offers moderate lipophilicity and is commonly used to fine-tune pharmacokinetic profiles without excessive steric hindrance.

- However, this may reduce membrane permeability compared to halogenated analogues .

生物活性

4-(3-Chlorophenyl)oxan-4-amine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. Its molecular formula is , which includes a chlorophenyl group linked to an oxan-4-amine structure. This unique configuration suggests various interactions with biological targets, making it a candidate for therapeutic applications.

The compound exhibits significant chemical reactivity attributed to its functional groups, particularly the amine group, which allows it to participate in various reactions typical for amines. This reactivity is crucial for its role as an intermediate in the synthesis of more complex molecules.

Preliminary Biological Activity

Initial studies indicate that 4-(3-Chlorophenyl)oxan-4-amine hydrochloride may interact with several biological systems, particularly neurotransmitter pathways. Research has suggested that it could influence neurotransmitter systems, although comprehensive studies are still required to confirm these interactions and elucidate the mechanisms involved.

Mechanistic Insights

Research on similar compounds has shown that structural modifications can significantly affect biological activity. For instance, variations in the chlorophenyl positioning lead to differences in efficacy against specific biological targets. A comparative analysis of related compounds highlights this aspect:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-(2-Chlorophenyl)oxan-4-amine hydrochloride | C12H17Cl2NO | Variations in chlorophenyl positioning affect activity. |

| 4-(4-Chlorophenyl)oxan-4-amine hydrochloride | C12H17Cl2NO | Similar core structure but different substituent position. |

| 4-(Bromophenyl)oxan-4-amine hydrochloride | C12H16BrClNO | Bromine substitution may alter reactivity and effects. |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to 4-(3-Chlorophenyl)oxan-4-amine hydrochloride:

- Neuropathic Pain Model : In a mouse model of neuropathic pain induced by sciatic nerve cuffing, compounds similar to 4-(3-Chlorophenyl)oxan-4-amine hydrochloride demonstrated significant efficacy in alleviating mechanical hypersensitivity after prolonged treatment periods .

- Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition : Research into PDE families indicates that compounds with similar structures can influence intracellular signaling pathways by modulating cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, suggesting potential therapeutic targets for conditions influenced by these pathways .

- Nicotinic Acetylcholine Receptors : Some studies have indicated that related compounds can act as partial agonists at nicotinic acetylcholine receptors, which play critical roles in neuronal signaling and could be relevant for cognitive enhancement therapies .

Future Directions

Further investigation is essential to fully understand the biological activity of 4-(3-Chlorophenyl)oxan-4-amine hydrochloride. This includes:

- Detailed Binding Studies : To assess the binding affinity and specificity towards various receptors and enzymes.

- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models before progressing to clinical trials.

- Structural Optimization : Modifying the compound's structure may enhance its efficacy and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-Chlorophenyl)oxan-4-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-chlorophenylmagnesium bromide with a tetrahydropyranone intermediate, followed by amination and HCl salt formation. Reaction optimization includes adjusting temperature (e.g., 0–5°C for Grignard reactions) and catalysts (e.g., sodium triacetoxyborohydride for reductive amination). Purity ≥95% is achievable via recrystallization in ethanol/water mixtures .

- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Which analytical techniques are most reliable for characterizing 4-(3-Chlorophenyl)oxan-4-amine hydrochloride?

- Methodology :

- Structural Confirmation : Use - and -NMR in DMSO-d6 to verify the oxane ring and aromatic protons. For example, the oxane C4-amine proton appears at δ 3.2–3.5 ppm .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a mobile phase of 70:30 acetonitrile/water with 0.1% formic acid. Compare retention times to reference standards (e.g., MDL: MFCD28954438) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for 4-(3-Chlorophenyl)oxan-4-amine hydrochloride derivatives?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR data with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, conflicting -NMR signals for the oxane ring carbons can be resolved via crystallographic data confirming chair conformations .

- Dynamic Effects : Consider solvent polarity (e.g., DMSO vs. CDCl3) and temperature-dependent NMR to account for conformational flexibility .

Q. What strategies are effective for optimizing yield in large-scale synthesis while maintaining ≥98% purity?

- Methodology :

- Catalyst Screening : Test alternatives to NaBH(OAc), such as Pd/C-mediated hydrogenation, to reduce byproducts.

- Process Analytics : Implement inline FTIR to monitor intermediate formation (e.g., imine intermediates during reductive amination). Scale-up trials show yields improve from 65% (lab-scale) to 82% (pilot-scale) with controlled pH (6.5–7.0) and stirring rates .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in pharmacological assays?

- Methodology :

- Salt Screening : Compare hydrochloride with sulfate or phosphate salts. Hydrochloride forms generally exhibit higher aqueous solubility (e.g., 12 mg/mL in PBS pH 7.4 vs. 3 mg/mL for freebase) but may degrade under high humidity. Accelerated stability studies (40°C/75% RH for 4 weeks) confirm <5% degradation .

- Bioassay Compatibility : Pre-filter stock solutions (0.22 µm PVDF) to avoid precipitation in cell-based assays .

Q. What advanced impurity profiling methods are recommended for regulatory compliance?

- Methodology :

- LC-MS/MS : Identify trace impurities (e.g., des-chloro byproducts) using a QTOF mass spectrometer in positive ion mode. Reference impurities like 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride (CAS: 52605-52-4) can co-elute and require orthogonal separation (e.g., HILIC columns) .

- Quantification : Validate methods per ICH Q3A guidelines, ensuring limits of detection (LOD) ≤0.1% for genotoxic impurities .

Q. How can computational models predict the pharmacological activity of 4-(3-Chlorophenyl)oxan-4-amine hydrochloride analogs?

- Methodology :

- Docking Studies : Use Schrödinger Suite to model interactions with CNS targets (e.g., serotonin receptors). Substituent effects (e.g., 3-Cl vs. 4-F) correlate with binding affinity (ΔG = -9.2 kcal/mol for 3-Cl vs. -8.5 kcal/mol for 4-F) .

- QSAR Models : Train models on datasets of related oxan-4-amine derivatives to prioritize synthesis of high-activity candidates .

Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for 4-(3-Chlorophenyl)oxan-4-amine hydrochloride?

- Root Cause : Variability in assay conditions (e.g., serum concentration in cell media) and salt form impurities. For instance, residual solvents (e.g., DMF) at >500 ppm can inhibit CYP450 enzymes, leading to false negatives .

- Resolution : Standardize assay protocols (e.g., 10% FBS in DMEM) and validate compound purity via LC-MS before testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。